1-Iodo-3,5-dinitrobenzene chemical properties
1-Iodo-3,5-dinitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Iodo-3,5-dinitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-iodo-3,5-dinitrobenzene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.
Molecular Identity and Physicochemical Characteristics
1-Iodo-3,5-dinitrobenzene is a derivatized benzene compound distinguished by an iodine atom and two nitro groups positioned at the meta positions relative to each other.[1] This substitution pattern profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The iodine atom provides a reactive site for various cross-coupling reactions.
Chemical Structure
Caption: Molecular structure of 1-Iodo-3,5-dinitrobenzene.
Physicochemical and Crystallographic Data
The physical properties of 1-iodo-3,5-dinitrobenzene are summarized below. It presents as a faint to dark yellow crystalline solid at room temperature.[2][]
| Property | Value | Source(s) |
| CAS Number | 6276-04-6 | [1][2] |
| Molecular Formula | C₆H₃IN₂O₄ | [1][2] |
| Molecular Weight | 294.00 g/mol | [1][2][4] |
| Appearance | Faint yellow to dark yellow crystals / yellow needle-like crystalline powder | [2][] |
| Melting Point | 108 - 111 °C | [2] |
| IUPAC Name | 1-iodo-3,5-dinitrobenzene | [] |
| InChI Key | AISNAASNOWRWIR-UHFFFAOYSA-N | [] |
Crystallographic studies reveal that in the solid state of 1-iodo-3,5-dinitrobenzene, the nitro groups are not perfectly coplanar with the benzene ring.[5][6] The crystal packing is characterized by the formation of sheets linked by intermolecular interactions between the nitro groups (NO₂⋯NO₂ interactions).[5][6] Unlike some other iodonitrobenzene isomers, this compound does not exhibit highly symmetrical iodine⋯nitro intermolecular interactions.[5][6]
Synthesis Protocol
1-Iodo-3,5-dinitrobenzene is typically synthesized from 3,5-dinitroaniline via a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt. This well-established method provides a reliable route to the target compound.
Workflow: Synthesis of 1-Iodo-3,5-dinitrobenzene
Caption: Synthetic workflow from 3,5-dinitroaniline.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for diazotization-iodination reactions. Researchers should consult specific literature and perform appropriate risk assessments before execution.
-
Diazonium Salt Formation:
-
In a flask equipped with a stirrer and thermometer, suspend 3,5-dinitroaniline in a suitable acidic medium (e.g., aqueous sulfuric acid).
-
Cool the mixture to below 10°C, ideally between 0-5°C, using an ice-salt bath. Maintaining low temperatures is critical to prevent the premature decomposition of the diazonium salt.[7]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition should be controlled to keep the temperature below 10°C.[7]
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂), which can cause foaming.[7]
-
-
Isolation and Purification:
-
Once the nitrogen evolution subsides, gently warm the reaction mixture on a water bath to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature, allowing the crude product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a dilute solution of sodium sulfite or thiosulfate to remove any residual iodine.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Chemical Reactivity and Applications
The reactivity of 1-iodo-3,5-dinitrobenzene is dictated by its functional groups. The two nitro groups are potent deactivating groups for electrophilic aromatic substitution due to their strong electron-withdrawing inductive and resonance effects.[8] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) , where a nucleophile can displace the iodine atom or one of the nitro groups, although the iodine is a better leaving group.
The C-I bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity makes 1-iodo-3,5-dinitrobenzene a valuable building block in synthetic chemistry.
Reactivity Profile
Caption: Key reaction pathways for 1-iodo-3,5-dinitrobenzene.
Core Applications
Due to its versatile reactivity, 1-iodo-3,5-dinitrobenzene serves as a crucial intermediate in several fields:[2]
-
Organic Synthesis: It is a foundational building block for constructing more complex molecules.[2][9]
-
Pharmaceutical and Agrochemical Development: The dinitroiodobenzene scaffold can be elaborated into a wide range of biologically active compounds.[2][9]
-
Materials Science: It is employed in creating specialty materials, including polymers, dyes, and coatings, where the nitro and iodo functionalities can be used to tune material properties.[2]
-
Analytical Chemistry: It can be used as a reagent in analytical procedures for the detection and quantification of certain compounds.[2]
Spectral Information
Spectroscopic data is essential for the structural confirmation of 1-iodo-3,5-dinitrobenzene.
-
¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows two signals in the aromatic region, corresponding to the proton at the C2 position and the two equivalent protons at the C4 and C6 positions. Data is available in deuterated chloroform (CDCl₃).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups. These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). Data has been collected via techniques such as FTIR (film cast from chloroform) and ATR-IR.[4]
-
Raman Spectroscopy: FT-Raman spectra are also available and provide complementary vibrational information.[4]
Safety and Handling
1-Iodo-3,5-dinitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[11][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Some data suggests it may cause an allergic skin reaction.[4]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| May cause an allergic skin reaction | H317 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[11] Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety glasses, and appropriate lab clothing.[11][12] For operations that may generate dust, a respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If on skin, wash with plenty of soap and water.[11][12] If swallowed or inhaled, seek immediate medical attention.[11][12]
-
References
-
1-IODO-3,5-DINITROBENZENE Safety Data Sheet. Georganics. [Link]
-
1-Iodo-3,5-dinitrobenzene - High purity. Georganics. [Link]
-
1-Iodo-3,5-dinitrobenzene | C6H3IN2O4 | CID 235269. PubChem. [Link]
-
Secondary interactions in 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. International Union of Crystallography. [Link]
-
Secondary Interactions in 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. PubMed. [Link]
-
1-Iodo-3,5-dinitrobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. [Link]
-
Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
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